molecular formula C28H28N4O4S B11218107 N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B11218107
M. Wt: 516.6 g/mol
InChI Key: LKPQQFJXFRDOQK-UHFFFAOYSA-N
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Description

N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide, with the chemical formula C₂₄H₃₀N₄O₂, is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a pyrido[1,2-a]quinoxaline scaffold.
  • It contains a benzyl(methyl)amino group attached to one of the nitrogen atoms.
  • The compound also features a benzamide moiety.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling: This method involves the reaction of an aryl or heteroaryl boron reagent with an aryl or heteroaryl halide in the presence of a palladium catalyst.

    Other Synthetic Routes: Additional methods may include amide bond formation, cyclization, and functional group transformations.

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes.

Chemical Reactions Analysis

    Reactions: N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide can undergo various reactions, including , , and .

    Common Reagents and Conditions: These reactions often employ reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.

    Major Products: The products formed depend on the specific reaction conditions and functional groups present. Isolation and characterization are crucial to identify these products.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) and its potential as a drug lead.

    Medicine: Assessing its pharmacological properties, toxicity, and therapeutic applications.

    Industry: Possible applications in materials science, catalysis, or as intermediates for other compounds.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions.
  • Further studies are needed to elucidate its precise mechanism within biological systems.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other pyrido[1,2-a]quinoxalines or benzamides.

Properties

Molecular Formula

C28H28N4O4S

Molecular Weight

516.6 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C28H28N4O4S/c1-31(16-19-6-3-2-4-7-19)13-5-12-29-26(33)21-10-8-20(9-11-21)17-32-27(34)22-14-24-25(36-18-35-24)15-23(22)30-28(32)37/h2-4,6-11,14-15H,5,12-13,16-18H2,1H3,(H,29,33)(H,30,37)

InChI Key

LKPQQFJXFRDOQK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5

Origin of Product

United States

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